2,3,4,5,6-PENTA-O-ACETYL-D-GALACTONITRILE
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Overview
Description
2,3,4,5,6-Penta-O-acetyl-D-galactonitrile is a derivative of D-galactose, a monosaccharide that is a constituent of many polysaccharides and glycoproteins. This compound is characterized by the presence of five acetyl groups attached to the hydroxyl groups of the galactose molecule, and a nitrile group replacing the hydroxyl group at the anomeric carbon. Its molecular formula is C16H21NO10, and it has a molecular weight of 387.34 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6-Penta-O-acetyl-D-galactonitrile typically involves the acetylation of D-galactose followed by the introduction of the nitrile group. One common method includes:
Acetylation of D-galactose: D-galactose is reacted with acetic anhydride in the presence of a catalyst such as pyridine. This reaction results in the formation of 2,3,4,5,6-penta-O-acetyl-D-galactose.
Introduction of the nitrile group: The acetylated galactose is then treated with a reagent like cyanogen bromide (BrCN) to replace the hydroxyl group at the anomeric carbon with a nitrile group, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize reaction conditions and minimize human error.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5,6-Penta-O-acetyl-D-galactonitrile can undergo various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield D-galactonitrile.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming various derivatives depending on the nucleophile used.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products
Hydrolysis: D-galactonitrile.
Reduction: D-galactonamine.
Substitution: Various substituted galactonitrile derivatives.
Scientific Research Applications
2,3,4,5,6-Penta-O-acetyl-D-galactonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex carbohydrates and glycosides.
Biology: It serves as a building block for the synthesis of glycoproteins and glycolipids, which are essential for cell recognition and signaling.
Medicine: It is investigated for its potential in drug delivery systems and as a precursor for the synthesis of bioactive compounds.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism by which 2,3,4,5,6-Penta-O-acetyl-D-galactonitrile exerts its effects depends on its application. In biological systems, it can be incorporated into glycoproteins and glycolipids, influencing cell signaling and recognition pathways. The acetyl groups protect the hydroxyl groups during synthetic processes, allowing for selective reactions at the nitrile group.
Comparison with Similar Compounds
Similar Compounds
2,3,4,5,6-Penta-O-acetyl-D-glucononitrile: Similar structure but derived from D-glucose.
2,3,4,5,6-Penta-O-acetyl-D-mannonitrile: Derived from D-mannose.
Uniqueness
2,3,4,5,6-Penta-O-acetyl-D-galactonitrile is unique due to its specific configuration and the presence of the nitrile group, which allows for selective reactions that are not possible with other acetylated sugars. Its specific stereochemistry makes it particularly useful in the synthesis of galactose-containing biomolecules .
Properties
CAS No. |
6272-51-1 |
---|---|
Molecular Formula |
C16H21NO10 |
Molecular Weight |
387.34 g/mol |
IUPAC Name |
(2,3,4,5-tetraacetyloxy-5-cyanopentyl) acetate |
InChI |
InChI=1S/C16H21NO10/c1-8(18)23-7-14(25-10(3)20)16(27-12(5)22)15(26-11(4)21)13(6-17)24-9(2)19/h13-16H,7H2,1-5H3 |
InChI Key |
INCBLRCTSZYSJE-UHFFFAOYSA-N |
SMILES |
CC(=O)OCC(C(C(C(C#N)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC(C(C(C(C#N)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
6337-12-8 6272-51-1 40732-44-3 |
|
Synonyms |
glucose aldonitrile pentaacetate |
Origin of Product |
United States |
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